molecular formula C14H14F3NO3S B12248103 4,4,4-trifluoro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]butanamide

4,4,4-trifluoro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]butanamide

Cat. No.: B12248103
M. Wt: 333.33 g/mol
InChI Key: KVPJFQIVWXYXDU-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]butanamide is a complex organic compound that features a trifluoromethyl group, a furan ring, a thiophene ring, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]butanamide typically involves multiple steps. One common method involves the reaction of 2-acetylfuran with ethyl trifluoroacetate in the presence of a base such as lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) at low temperatures (0-3°C). The reaction mixture is then allowed to warm to room temperature and is subsequently treated with hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,4,4-Trifluoro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]butanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 4,4,4-trifluoro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]butanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both furan and thiophene rings, along with the trifluoromethyl and hydroxyethyl groups, makes 4,4,4-trifluoro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]butanamide unique

Properties

Molecular Formula

C14H14F3NO3S

Molecular Weight

333.33 g/mol

IUPAC Name

4,4,4-trifluoro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]butanamide

InChI

InChI=1S/C14H14F3NO3S/c15-14(16,17)5-3-12(19)18-9-13(20,10-4-6-21-8-10)11-2-1-7-22-11/h1-2,4,6-8,20H,3,5,9H2,(H,18,19)

InChI Key

KVPJFQIVWXYXDU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)CCC(F)(F)F)(C2=COC=C2)O

Origin of Product

United States

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